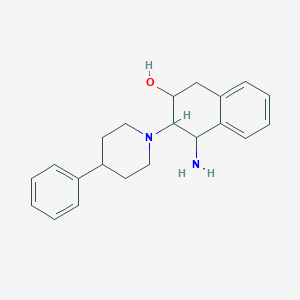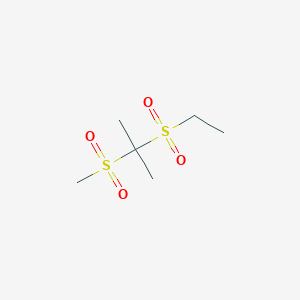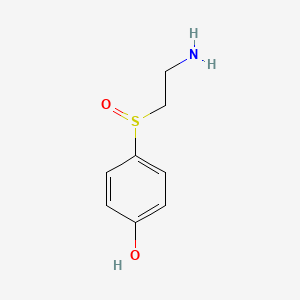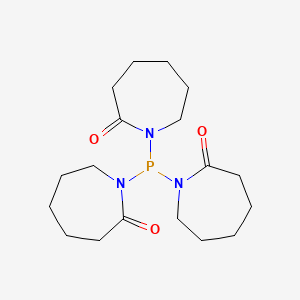
1,1',1''-Phosphanetriyltri(azepan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-Phosphanetriyltri(azepan-2-one) is a unique organophosphorus compound characterized by the presence of three azepan-2-one (caprolactam) rings attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Phosphanetriyltri(azepan-2-one) typically involves the reaction of phosphorus trichloride with azepan-2-one under controlled conditions. The general reaction can be represented as follows:
PCl3+3C6H11NO→P(C6H11NO)3+3HCl
This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of phosphorus trichloride. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1,1’,1’'-Phosphanetriyltri(azepan-2-one) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’,1’'-Phosphanetriyltri(azepan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The azepan-2-one rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted azepan-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-Phosphanetriyltri(azepan-2-one) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of high-performance polymers and materials with unique mechanical properties.
Wirkmechanismus
The mechanism by which 1,1’,1’'-Phosphanetriyltri(azepan-2-one) exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes. The azepan-2-one rings provide structural stability and enhance the compound’s ability to penetrate biological membranes.
Vergleich Mit ähnlichen Verbindungen
Phosphine oxides: Compounds like triphenylphosphine oxide (TPPO) share similar coordination properties.
Phosphines: Compounds such as triphenylphosphine (TPP) are structurally related but lack the azepan-2-one rings.
Uniqueness: 1,1’,1’'-Phosphanetriyltri(azepan-2-one) is unique due to the presence of three azepan-2-one rings, which confer distinct chemical and physical properties. This structural feature enhances its stability and versatility in various applications compared to other phosphine derivatives.
Eigenschaften
CAS-Nummer |
140626-92-2 |
|---|---|
Molekularformel |
C18H30N3O3P |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
1-bis(2-oxoazepan-1-yl)phosphanylazepan-2-one |
InChI |
InChI=1S/C18H30N3O3P/c22-16-10-4-1-7-13-19(16)25(20-14-8-2-5-11-17(20)23)21-15-9-3-6-12-18(21)24/h1-15H2 |
InChI-Schlüssel |
RPMLCKRALOLQOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)N(CC1)P(N2CCCCCC2=O)N3CCCCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
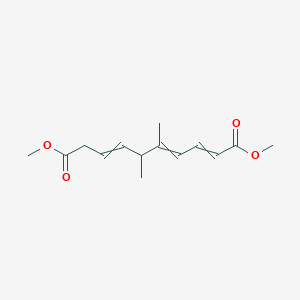
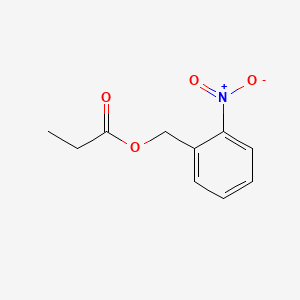
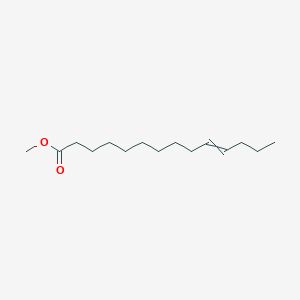

![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
